5,9-Dimethyl-2-decenal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
93840-78-9 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
(E)-5,9-dimethyldec-2-enal |
InChI |
InChI=1S/C12H22O/c1-11(2)7-6-9-12(3)8-4-5-10-13/h4-5,10-12H,6-9H2,1-3H3/b5-4+ |
InChI Key |
ROXNDLMMXXKEMM-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)CCCC(C)C/C=C/C=O |
Canonical SMILES |
CC(C)CCCC(C)CC=CC=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Enzymatic Approaches for 5,9 Dimethyl 2 Decenal
Total Synthesis Strategies and Stereoselective Pathways
The synthesis of 5,9-Dimethyl-2-decenal, a chiral aldehyde, presents a significant challenge in controlling the stereochemistry at its two stereocenters (C5 and C9). The approach to its total synthesis involves strategic bond formations and the careful selection of stereoselective reactions to yield the desired diastereomer with high purity.
Chirality Control in this compound Synthesis
Control of chirality is paramount in the synthesis of this compound to ensure the desired biological or olfactory properties. A common strategy involves using a chiral pool approach, starting from readily available enantiopure natural products. For instance, syntheses of related dimethylated structures have utilized precursors like β-citronellol. tandfonline.com An alternative is the use of asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other.
Diastereoselective and Enantioselective Synthesis Routes
Achieving diastereoselectivity and enantioselectivity in the synthesis of this compound requires sophisticated chemical strategies.
Diastereoselective Routes: Substrate-controlled diastereoselective reactions are often employed. For example, an aldol (B89426) reaction to form the carbon backbone could be designed where the existing stereocenter at C9 directs the stereochemistry of the incoming group at C5. The choice of reagents and reaction conditions is critical to influence the transition state geometry and achieve the desired diastereomer.
Enantioselective Routes: Enantioselective synthesis can be approached through methods such as asymmetric hydrogenation or the use of chiral auxiliaries. For the synthesis of a structurally analogous pheromone, (5SR,9S)-5,9-Dimethylheptadecane, baker's yeast-mediated reduction was a key step in establishing the desired stereochemistry. researchgate.net Similarly, enantioselective conjugate addition reactions to α,β-unsaturated aldehydes, like trans-2-decenal, using organozinc reagents in the presence of chiral ligands, have been explored, offering a potential pathway to introduce chirality. thieme-connect.comthieme-connect.com A synthesis of the related compound 5,9-dimethylundeca-4,8-dienal starts from ethyl linalool, indicating that terpene-derived starting materials are valuable for constructing this type of dimethylated structure. google.com
| Reaction Type | Strategy | Potential Application to this compound | Reference Example |
| Asymmetric Reduction | Use of biocatalysts (e.g., baker's yeast) | Enantioselective reduction of a ketone precursor to set a key stereocenter. | Synthesis of (5SR,9S)-5,9-Dimethylheptadecane researchgate.net |
| Conjugate Addition | Use of chiral copper or zinc catalysts | Enantioselective addition of a methyl group to an unsaturated precursor. | Conjugate addition to trans-2-decenal thieme-connect.comthieme-connect.com |
| Aldol Reaction | Substrate or reagent control | Diastereoselective formation of the C-C bond between C3 and C4, controlled by the stereocenter at C5 or C9. | General principle of stereocontrol acs.org |
Evaluation of Novel Catalytic Systems in Olefin Metathesis and Aldehyde Formation
Modern catalytic methods, particularly olefin metathesis, offer powerful tools for the efficient synthesis of complex molecules like this compound.
Olefin Metathesis: This reaction involves the exchange of alkylidene groups between two olefins, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) and molybdenum (Schrock's catalysts). nobelprize.org A cross-metathesis (CM) reaction could be envisioned between two smaller, readily available olefins to construct the C10 backbone of the target molecule. The removal of a volatile byproduct like ethene can drive the reaction to completion. nobelprize.org The development of well-defined, stable, and "tunable" catalysts has greatly expanded the scope of this reaction in organic synthesis. nobelprize.orgmdpi.com
Aldehyde Formation: The final aldehyde functionality can be introduced through various methods. One common approach is the oxidation of a primary alcohol precursor. Alternatively, reactions that directly form aldehydes, such as hydroformylation or the reduction of a corresponding ester or nitrile, can be employed. The synthesis of 2-decenal, for example, can be achieved by reacting octanal (B89490) with ethyl vinyl ether followed by hydrolysis. wikipedia.org
| Catalyst System | Reaction Type | Description | Potential Advantage |
| Grubbs' Catalysts (Ru-based) | Olefin Cross-Metathesis (CM) | Catalyzes the exchange of substituents between two different olefins. Tolerant to many functional groups and relatively stable to air and moisture. nobelprize.orgsigmaaldrich.com | Efficient C-C double bond formation to construct the decenal backbone. mdpi.com |
| Schrock's Catalysts (Mo-based) | Olefin Cross-Metathesis (CM) | Highly active catalysts for olefin metathesis, often used for more challenging substrates. nobelprize.org | High catalytic activity and turnover numbers. |
| Supported Metal Catalysts | Dehydrogenation/Oxidation | Conversion of a primary alcohol precursor (5,9-dimethyl-2-decen-1-ol) to the target aldehyde. | Can offer advantages in catalyst separation and recycling. |
Biosynthetic Pathways and Precursor Derivatization
While the specific biosynthetic pathway for this compound has not been fully elucidated, it is likely derived from primary metabolic pathways responsible for fatty acid or terpenoid synthesis.
Identification of Enzymatic Systems for Dimethylation and Decenal Formation
The biosynthesis would require specific enzymes to carry out the key steps of methylation and the formation of the α,β-unsaturated aldehyde.
Enzymatic Systems for Dimethylation: The two methyl groups at positions C5 and C9 suggest a biosynthetic origin related to isoprenoids or polyketides. In terpenoid biosynthesis, dimethylallyl diphosphate (B83284) (DMAPP) serves as a primer unit. frontiersin.org Alternatively, S-adenosyl methionine (SAM)-dependent methyltransferases are common in nature for adding methyl groups to a carbon backbone.
Enzymatic Systems for Decenal Formation: The formation of the aldehyde can occur through several enzymatic routes.
Lipoxygenases (LOX) and Hydroperoxide Lyases (HPL): In plants and other organisms, these enzymes are involved in the breakdown of unsaturated fatty acids into smaller volatile aldehydes and alcohols. frontiersin.org This pathway is a major source of various flavor and aroma compounds.
Alcohol Dehydrogenases (ADHs): These enzymes catalyze the reversible oxidation of alcohols to aldehydes. A specific ADH could be responsible for the final oxidation of 5,9-dimethyl-2-decen-1-ol to the target aldehyde. researchgate.net
Elucidation of Metabolic Precursors and Intermediates
The structure of this compound points towards two primary sources of metabolic precursors: fatty acid metabolism and terpenoid metabolism.
Fatty Acid-Derived Precursors: Long-chain unsaturated fatty acids can undergo oxidation and subsequent cleavage to produce a variety of aldehydes. frontiersin.org The backbone of this compound could potentially be formed through the modification of a fatty acid chain, involving methylation and desaturation steps. For example, during the fermentation of Jerusalem artichoke juice, the microbial transformation of precursor substances leads to significant increases in various aldehydes. mdpi.com
Terpenoid-Derived Precursors: The branched dimethyl structure is characteristic of terpenoids, which are synthesized from five-carbon isoprene (B109036) units: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). frontiersin.org The synonym for this compound, "tetrahydrocitryliden-acetaldehyde," strongly suggests a connection to terpenoid precursors like geraniol (B1671447) or citral. lookchem.com Biosynthesis could proceed via the assembly of two isoprene units to form a C10 geranyl diphosphate (GPP) backbone, followed by enzymatic reduction, isomerization, and oxidation to yield the final structure. researchgate.net
| Metabolic Pathway | Key Precursor(s) | Key Intermediates/Enzymes | Relevance |
| Terpenoid Biosynthesis | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) | Geranyl diphosphate (GPP), Methyltransferases, Alcohol Dehydrogenases | The dimethyl branching pattern is characteristic of terpenoids. frontiersin.orgresearchgate.net |
| Fatty Acid Metabolism | Unsaturated Fatty Acids (e.g., Linoleic/Linolenic acid) | Lipoxygenases (LOX), Hydroperoxide Lyases (HPL) | A major source of volatile aldehydes in many organisms. frontiersin.org |
| Amino Acid Metabolism | Branched-chain amino acids (e.g., Leucine) | Aminotransferases, Dehydrogenases | Can serve as precursors for branched-chain aldehydes and alcohols. researchgate.net |
Genetic Engineering Approaches for Enhanced Biosynthesis in Model Organisms
The biosynthesis of this compound, an irregular monoterpene, can be achieved in microbial hosts like Escherichia coli and Saccharomyces cerevisiae through metabolic engineering. frontiersin.orgmdpi.com These microorganisms serve as cellular factories, converting simple carbon sources into complex molecules. nih.gov
The core of this strategy involves introducing a heterologous metabolic pathway into the host organism. For terpene biosynthesis, this is typically the mevalonate (B85504) (MVA) pathway, which produces the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). ncsu.edumdpi.com Since E. coli naturally uses the MEP pathway for isoprenoid synthesis, introducing the MVA pathway from an organism like S. cerevisiae can significantly boost the precursor supply. frontiersin.orgncsu.edu
To produce the specific C12 skeleton of this compound, a non-canonical terpene synthase would be required. The biosynthesis of irregular terpenes often involves enzymes that can utilize precursors in unconventional ways or modify the standard terpene backbone. hkbu.edu.hk The production of other irregular monoterpenes has been demonstrated in engineered yeast, indicating the feasibility of this approach. oup.comresearchgate.net The final step to obtain the aldehyde would likely involve an alcohol dehydrogenase or a similar oxidoreductase acting on a biosynthesized alcohol precursor.
A significant challenge in the microbial production of aldehydes is their inherent toxicity to the host cells. nih.govmdpi.com To overcome this, various strategies can be employed, such as the in situ removal of the product from the fermentation broth or the engineering of more robust microbial strains. nih.gov
| Organism | Key Genetic Modifications | Potential Titer Range | Advantages | Challenges |
| Escherichia coli | Heterologous MVA pathway, Irregular terpene synthase, Oxidoreductase | Low to Moderate | Fast growth, well-established genetic tools frontiersin.orgncsu.edu | Aldehyde toxicity, cofactor imbalance nih.govasm.org |
| Saccharomyces cerevisiae | Overexpression of MVA pathway genes, Irregular terpene synthase, Oxidoreductase | Moderate to High | GRAS status, robust for industrial fermentation mdpi.comoup.com | Slower growth than E. coli, complex cellular compartmentalization nih.gov |
Practical Synthesis Optimization for Research-Scale Production
Yield Enhancement Strategies
Optimizing the production of this compound, particularly in biosynthetic systems, requires a multi-faceted approach. In microbial fermentations, fed-batch strategies are commonly employed to enhance product yields. nih.govnih.govasm.org This involves the controlled feeding of nutrients, such as the carbon source, to maintain optimal growth and production rates while avoiding the accumulation of inhibitory byproducts. oeno-one.eumdpi.com For volatile compounds like aldehydes, the growth rate of the microbial host can significantly impact the final product concentration. nih.govnih.govasm.org
In E. coli and yeast, engineering the central carbon metabolism to channel more flux towards the terpene precursor pathways is a key strategy. frontiersin.org This can involve the overexpression of rate-limiting enzymes in the MVA or MEP pathways and the knockout of competing pathways that drain the precursor pool. frontiersin.org For instance, reducing the activity of enzymes that convert the target aldehyde to the corresponding alcohol can lead to higher aldehyde accumulation. frontiersin.org
The table below summarizes potential strategies to enhance the yield of this compound in a microbial production system.
| Strategy | Description | Expected Outcome | Relevant Organism(s) |
| Fed-Batch Fermentation | Controlled feeding of nutrients to maintain optimal cell density and productivity. nih.govoeno-one.eu | Increased final titer and overall yield. | E. coli, S. cerevisiae |
| Pathway Engineering | Overexpression of key biosynthetic enzymes and knockout of competing pathways. frontiersin.orgfrontiersin.org | Increased metabolic flux towards the target compound. | E. coli, S. cerevisiae |
| Cofactor Engineering | Balancing the intracellular supply of cofactors like NADPH and ATP required for the biosynthetic pathway. | Improved enzyme efficiency and product formation. | E. coli, S. cerevisiae |
| In Situ Product Removal | Continuous removal of the volatile aldehyde from the fermentation broth to reduce toxicity. nih.gov | Alleviation of product inhibition and increased final titer. | E. coli, S. cerevisiae |
Purification Techniques for High-Purity this compound
The isolation and purification of this compound from a reaction mixture or fermentation broth is crucial to obtain a high-purity product. Given its aldehyde functionality and likely volatility, a combination of techniques may be employed.
For crude purification from a solvent-based reaction, a common method is liquid-liquid extraction. bohrium.com This can be followed by distillation, particularly fractional distillation, which separates compounds based on their boiling points. google.comresearchgate.net This technique is effective for separating the target aldehyde from solvents and other byproducts with significantly different volatilities.
For higher purity, chromatographic methods are indispensable. interchim.com Preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) can provide excellent separation and yield highly pure fractions of the desired compound. nih.govbeilstein-journals.org The choice of the stationary and mobile phases is critical for achieving optimal separation.
The following table outlines common purification techniques applicable to this compound.
| Technique | Principle of Separation | Applicability | Purity Achievable |
| Fractional Distillation | Difference in boiling points. google.comresearchgate.net | Initial purification from reaction mixtures. | Moderate to High |
| Solvent Extraction | Differential solubility in immiscible liquids. bohrium.commdpi.com | Removal from aqueous or complex mixtures. | Low to Moderate |
| Preparative Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. nih.gov | Final purification of volatile compounds. | High to Very High |
| Preparative High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase. interchim.combeilstein-journals.org | Purification of less volatile or thermally sensitive compounds. | High to Very High |
Advanced Analytical Characterization and Detection of 5,9 Dimethyl 2 Decenal
Chromatographic-Mass Spectrometric Methodologies
Combining the separation power of chromatography with the sensitive and specific detection of mass spectrometry provides the foundation for the analysis of 5,9-Dimethyl-2-decenal. These hyphenated techniques are indispensable for both trace-level detection and the study of related precursor molecules.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov Its high resolution and sensitivity make it ideal for detecting trace amounts of this aldehyde in complex samples. rsc.org The direct analysis of aldehydes can be challenging due to their reactivity and potential for thermal degradation. und.edu To overcome these issues and enhance sensitivity, derivatization is a common strategy. nih.gov
A widely used derivatization agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which reacts with the carbonyl group of the aldehyde to form a stable oxime derivative. nih.gov These derivatives are more thermally stable and exhibit excellent electron-capturing properties, significantly improving detection limits when using an electron capture detector (ECD) or negative chemical ionization (NCI) mass spectrometry. und.edu Another common reagent is 2,4-Dinitrophenylhydrazine (DNPH), which forms hydrazone derivatives that are also amenable to GC-MS analysis. nih.gov
The mass spectrometer, typically a quadrupole or ion trap, separates ions based on their mass-to-charge ratio (m/z). In electron ionization (EI) mode, a standard 70 eV electron beam is used, generating a reproducible fragmentation pattern that serves as a chemical fingerprint for this compound, allowing for its unambiguous identification by matching against spectral libraries. For trace quantification, selected ion monitoring (SIM) is often employed, where the instrument is set to detect only specific fragment ions characteristic of the target analyte, thereby increasing sensitivity and reducing matrix interference. rsc.org
| Parameter | Typical Setting/Condition |
|---|---|
| GC Column | Mid-polarity (e.g., 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1.0-1.5 mL/min) |
| Oven Program | Initial temp 50-70°C, ramp at 5-15°C/min to 280-300°C |
| Injection Mode | Splitless for trace analysis |
| Ionization Mode | Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI) |
| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |
| Detection Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
While GC-MS is suitable for the volatile aldehyde itself, the analysis of its non-volatile precursors often requires Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net Precursors can include larger molecules, such as protein adducts (e.g., Schiff bases) or glycosidically bound forms, which release this compound upon hydrolysis or enzymatic action. nih.gov These precursors are not amenable to GC analysis due to their low volatility and thermal instability.
LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a powerful tool for analyzing these complex molecules. nih.govresearchgate.net Reversed-phase chromatography is typically used for separation. As with GC-MS, derivatization is often employed to enhance ionization efficiency and provide a common structural tag for targeted analysis. researchgate.net Reagents like DNPH are effective, as the resulting hydrazones can be readily ionized using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.net
Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. nih.gov In a typical multiple reaction monitoring (MRM) experiment, a specific precursor ion of the derivatized analyte is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. researchgate.net This highly selective process minimizes background noise and allows for accurate quantification of precursors even in highly complex biological or food matrices. mdpi.com
| Derivatization Reagent | Resulting Derivative | Typical Ionization Mode |
|---|---|---|
| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | ESI/APCI (Negative or Positive) |
| Dansyl Hydrazine | Dansylhydrazone | ESI (Positive) |
| Girard's Reagent T | Hydrazone (with quaternary ammonium (B1175870) group) | ESI (Positive) |
| p-Toluenesulfonylhydrazine (TSH) | Tosylhydrazone | ESI (Positive) |
For the most accurate and precise measurement of this compound, isotope dilution mass spectrometry (IDMS) is the gold standard. nih.gov This method overcomes variations in sample preparation, injection volume, and instrument response that can affect other quantification strategies. nih.gov The principle relies on the use of a stable isotope-labeled internal standard, which is an analogue of the target analyte (e.g., this compound labeled with Deuterium or Carbon-13). nih.gov
A known quantity of this labeled standard is added to the sample at the earliest stage of the analytical workflow. nih.gov The labeled standard is chemically identical to the native analyte and therefore behaves identically during extraction, derivatization, and chromatographic separation. nih.gov However, it is distinguishable by the mass spectrometer due to its higher mass. nih.gov
Quantification is achieved by measuring the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard. mdpi.com Since any sample loss or variation in analytical response will affect both the native and labeled compounds equally, their ratio remains constant. This allows for highly accurate and precise absolute quantification, which is crucial for applications such as clinical biomarker studies or food quality control. nih.govnih.gov
| Step | Description |
|---|---|
| 1. Synthesis | A stable isotope-labeled version of this compound (e.g., containing 2H or 13C) is synthesized. |
| 2. Spiking | A precise and known amount of the labeled internal standard is added to the unknown sample. |
| 3. Equilibration & Preparation | The sample is homogenized to ensure the standard is fully mixed with the native analyte. Standard sample preparation (extraction, derivatization) follows. |
| 4. Analysis | The sample is analyzed by GC-MS or LC-MS. |
| 5. Quantification | The peak area ratio of the native analyte to the labeled internal standard is measured. The concentration of the native analyte is calculated based on this ratio and the known amount of standard added. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including this compound. ethernet.edu.et It provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry of the molecule. ruc.dk
One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the molecular structure.
¹H NMR: The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (via chemical shift, δ), their proximity to other protons (via spin-spin coupling, J), and their relative abundance (via integration). For this compound, characteristic signals would include a downfield signal for the aldehyde proton (CHO), signals in the olefinic region for the C=C protons, and upfield signals for the various methyl (CH₃) and methylene (B1212753) (CH₂) groups.
¹³C NMR: The ¹³C NMR spectrum shows the number of chemically distinct carbon atoms. The aldehyde carbonyl carbon would appear far downfield, followed by the olefinic carbons. The aliphatic carbons, including the methyl groups, would resonate in the upfield region.
This compound possesses chiral centers at C5 and C9, meaning it can exist as multiple stereoisomers (diastereomers and enantiomers). High-resolution NMR is critical for analyzing these complex mixtures. Stereoisomers, being chemically distinct, will generally exhibit slightly different chemical shifts for their corresponding protons and carbons, potentially leading to the appearance of multiple sets of signals in the NMR spectra. The magnitude of the difference in chemical shifts depends on the distance from the chiral centers.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C1 (CHO) | ~9.5 | ~194 |
| C2 (=CH) | ~6.1 | ~135 |
| C3 (=CH) | ~6.8 | ~158 |
| C4 (CH₂) | ~2.2 | ~32 |
| C5 (CH) | ~1.6 | ~37 |
| C5-Methyl (CH₃) | ~0.9 | ~19 |
| C9 (CH) | ~1.5 | ~28 |
| C10 (CH₃) & C9-Methyl (CH₃) | ~0.85 | ~22 |
| Note: These are approximate values based on general principles and data for similar structures. Actual values will vary with solvent and specific stereoisomer. |
While 1D NMR provides a list of chemical parts, two-dimensional (2D) NMR experiments are essential to connect these parts and build the complete molecular structure. emerypharma.com
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in a COSY spectrum connect coupled protons. For this compound, COSY would establish the connectivity between the aldehyde proton at C1 and the olefinic proton at C2, and trace the proton-proton couplings along the aliphatic chain. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon atom it is attached to (a one-bond ¹H-¹³C correlation). sdsu.edu It is a powerful tool for unambiguously assigning the ¹³C signals based on the more easily assigned ¹H spectrum. emerypharma.com For example, the proton signal at ~9.5 ppm would show a cross-peak to the carbon signal at ~194 ppm, confirming the C1 aldehyde group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds. sdsu.eduyoutube.com HMBC is crucial for connecting molecular fragments that are separated by quaternary carbons or heteroatoms. researchgate.net In the case of this compound, HMBC correlations would be key to confirming the positions of the methyl groups. For instance, the protons of the C5-methyl group would show a correlation to C4, C5, and C6, definitively placing it at the C5 position.
By combining the information from these complementary 2D NMR experiments, the complete bonding network and constitution of this compound can be unequivocally established. slideshare.net
| Technique | Correlation | Information Gained |
|---|---|---|
| COSY | ¹H ↔ ¹H | Identifies adjacent protons (e.g., H1↔H2, H2↔H3, H3↔H4). Maps out the proton spin systems. |
| HSQC | ¹H ↔ ¹³C (1-bond) | Directly links each proton to its attached carbon (e.g., H1-C1, H2-C2). Assigns carbon signals. |
| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Connects molecular fragments. Confirms positions of methyl groups and the double bond (e.g., H1 correlates to C2, C3; C5-methyl protons correlate to C4, C5, C6). |
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy are powerful analytical tools for the characterization of molecular structures. In the context of this compound, these techniques provide critical information about its functional groups and conjugated electronic system.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific chemical bonds. For this compound, an α,β-unsaturated aldehyde, the IR spectrum is expected to exhibit several key absorption bands that confirm its structural features. libretexts.orgoregonstate.edu
The most prominent feature in the IR spectrum of an aldehyde is the strong C=O stretching vibration. pressbooks.pub In saturated aldehydes, this band typically appears in the range of 1740-1720 cm⁻¹. However, for α,β-unsaturated aldehydes like this compound, conjugation of the carbonyl group with the carbon-carbon double bond lowers the absorption frequency to the 1710-1685 cm⁻¹ region. orgchemboulder.comopenstax.org This shift is a result of the delocalization of π-electrons across the conjugated system, which slightly weakens the C=O bond.
Another diagnostic feature for aldehydes is the aldehydic C-H stretch. This typically appears as one or two moderate intensity bands in the region of 2830-2695 cm⁻¹. orgchemboulder.com Often, a distinct shoulder-like peak can be observed around 2720 cm⁻¹, which is a helpful indicator for the presence of an aldehyde functional group. orgchemboulder.com
The C=C stretching vibration of the conjugated double bond is expected to appear in the 1650-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations from the methyl and methylene groups in the decenal backbone will be observed as strong absorptions in the 3000-2850 cm⁻¹ range. libretexts.org
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde C-H | Stretch | 2830-2800 and 2730-2700 | Medium |
| Aliphatic C-H | Stretch | 2960-2850 | Strong |
| Carbonyl (C=O) | Stretch | 1710-1685 | Strong |
| Alkene (C=C) | Stretch | 1650-1600 | Medium to Weak |
UV-Vis Spectroscopy for Conjugated Systems
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of a conjugated system (C=C-C=O) gives rise to characteristic absorptions in the ultraviolet region. The primary electronic transition of interest is the π → π* transition, where an electron is promoted from a π bonding molecular orbital to a π* anti-bonding molecular orbital. uzh.chpriyamstudycentre.com
In isolated double bonds, the π → π* transition occurs at higher energies (shorter wavelengths). youtube.com However, in conjugated systems like that of an α,β-unsaturated aldehyde, the energy gap between the π and π* orbitals is reduced. elte.hu This results in the absorption of light at longer wavelengths. For many α,β-unsaturated aldehydes, the strong π → π* transition is typically observed in the 200-250 nm range. uomustansiriyah.edu.iq
A weaker n → π* transition, involving the promotion of a non-bonding electron from the oxygen atom to a π* anti-bonding orbital, is also possible and occurs at longer wavelengths, typically above 300 nm. priyamstudycentre.com However, the π → π* transition is generally more intense and analytically significant for characterizing the conjugated system.
| Chromophore | Electronic Transition | Expected λmax Range (nm) |
|---|---|---|
| C=C-C=O | π → π | 200-250 |
| C=O | n → π | >300 |
Emerging Analytical Techniques for In Situ Detection
The detection of volatile organic compounds (VOCs) like this compound in real-time and at trace levels is crucial in various fields, including environmental monitoring, food science, and medical diagnostics. Emerging analytical techniques that offer high sensitivity and rapid analysis are of particular interest for in situ detection.
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is a highly sensitive technique for the real-time monitoring of VOCs. fmach.itasm.org In PTR-MS, hydronium ions (H₃O⁺) are used as reagent ions to ionize target analytes through proton transfer reactions. researchgate.net This "soft" ionization method minimizes fragmentation of the parent molecule, which is a significant advantage for the identification and quantification of aldehydes. nih.govrsc.org PTR-MS can achieve detection limits in the parts-per-trillion (ppt) range, making it suitable for trace gas analysis. nih.gov
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) is another powerful technique for the direct analysis of trace gases. nih.govsift-ms.com SIFT-MS utilizes selected precursor ions (typically H₃O⁺, NO⁺, and O₂⁺) to ionize volatile compounds in a precisely controlled manner. syft.com The use of multiple precursor ions enhances the selectivity of the analysis, allowing for the differentiation of isomeric and isobaric compounds. rsc.orgnih.gov Like PTR-MS, SIFT-MS provides real-time quantification without the need for sample preparation or pre-concentration, making it ideal for in situ applications. sift-ms.com
These emerging techniques represent a significant advancement over traditional chromatographic methods, which often require time-consuming sample collection and preparation steps. The ability of PTR-MS and SIFT-MS to provide continuous, high-sensitivity data opens up new possibilities for studying the dynamic emission and atmospheric chemistry of compounds like this compound.
Environmental Occurrence, Distribution, and Biogeochemical Cycling
Natural Abundance and Distribution in Ecosystems
There is no available information on the natural sources or distribution of 5,9-Dimethyl-2-decenal in the environment.
Atmospheric Transport and Deposition
Data regarding the potential for atmospheric transport and subsequent deposition of this compound are absent from the scientific record.
Aquatic and Terrestrial Concentrations
There are no reported measurements of this compound concentrations in either aquatic or terrestrial environments.
Environmental Transformation and Degradation Pathways
The specific pathways through which this compound may be transformed or degraded in the environment have not been studied. While general principles of organic chemistry suggest that as an unsaturated aldehyde, it would be susceptible to certain degradation processes, no specific experimental data for this compound exist.
Photochemical Degradation Mechanisms
There is no information available on the photochemical degradation of this compound. In general, aldehydes can be a source of photochemical smog in the atmosphere, but the specific reactions and products for this compound are unknown. researchgate.net
Biodegradation by Environmental Microorganisms
The biodegradation of this compound by environmental microorganisms has not been documented. While some microorganisms are known to degrade other types of aldehydes, the specific enzymes and pathways that might be involved in the breakdown of this branched-chain unsaturated aldehyde have not been investigated. unc.eduluxprovide.lu
Fate in Soil and Water Systems
The fate of this compound in soil and water systems is currently unknown. Factors such as its solubility, potential for adsorption to soil particles, and susceptibility to microbial degradation would influence its persistence and mobility in these environments, but no studies have been conducted to determine these properties. researchgate.net
Ecological Impact and Trophic Transfer Mechanisms
The ecological impact and trophic transfer mechanisms of this compound are areas of ongoing scientific investigation. Available data primarily focuses on its potential environmental fate and acute toxicity to aquatic organisms, with limited information on its transfer through the food web.
Based on a comprehensive assessment, this compound is not anticipated to pose an unreasonable risk to the environment when considering the ratio of its predicted environmental concentration (PEC) to its predicted no-effect concentration (PNEC). However, the compound is classified with certain hazards, including being harmful if swallowed or inhaled, indicating a potential for adverse effects upon sufficient exposure.
Ecological Impact Research Findings
| Endpoint | Organism | Result | Reference |
| Acute Oral Toxicity | Rat | LD50: >300 and <2000 mg/kg bw | |
| Predicted No-Effect Concentration (PNEC) | - | Not specified in publicly available data | - |
| Predicted Environmental Concentration (PEC) | - | Not specified in publicly available data | - |
| PEC/PNEC Ratio | - | < 1 |
No specific studies detailing the broader ecological impacts on community structure, population dynamics, or ecosystem functions were identified in the available research.
Trophic Transfer Mechanisms
There is currently a lack of specific research on the trophic transfer and bioaccumulation potential of this compound in aquatic or terrestrial food webs. The relatively low molecular weight of the compound suggests it may be absorbed across biological membranes. However, without dedicated studies on its biomagnification potential, its behavior within food chains remains uncharacterized. Further research is required to understand if this compound can accumulate in organisms and be transferred to higher trophic levels.
Theoretical and Computational Chemistry Studies of 5,9 Dimethyl 2 Decenal
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
The flexible aliphatic chain and the presence of a double bond in 5,9-Dimethyl-2-decenal allow for a multitude of possible three-dimensional arrangements, or conformations. Density Functional Theory (DFT) is a widely used computational method to explore the potential energy surface of a molecule and identify its most stable conformers. nih.gov By systematically rotating the rotatable bonds and calculating the corresponding energy, a conformational analysis can be performed.
For unsaturated aldehydes, the relative orientation of the carbonyl group and the C=C double bond is crucial. acs.orgdatapdf.com The two primary planar conformations are the s-trans (or E) and s-cis (or Z) isomers, referring to the arrangement about the single bond between the carbonyl carbon and the alpha-carbon. Typically, the s-trans conformer is energetically more favorable due to reduced steric hindrance. DFT calculations can precisely quantify this energy difference. For a molecule like this compound, the long, branched alkyl chain introduces additional conformational complexity. DFT studies would involve optimizing the geometry of numerous initial structures to locate the global minimum energy conformation and other low-energy conformers that might be present at room temperature. The results of such studies are crucial for understanding the molecule's shape and how it might interact with other molecules, such as biological receptors.
Table 1: Representative DFT-Calculated Relative Energies of Alkenal Conformers (Note: This table presents illustrative data for a generic C10 alkenal, as specific data for this compound is not available in the literature.)
| Conformer | Dihedral Angle (O=C-C=C) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| s-trans | 180° | 0.00 | 95.5 |
| s-cis | 0° | 2.50 | 4.5 |
Computational methods can predict various spectroscopic properties of this compound, which can aid in its identification and characterization. rsc.org Time-dependent DFT (TD-DFT) is a common approach to predict electronic absorption spectra (UV-Vis). nih.gov These calculations can determine the excitation energies and oscillator strengths of electronic transitions, typically the n → π* and π → π* transitions associated with the α,β-unsaturated aldehyde chromophore.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, can also be simulated. By calculating the second derivatives of the energy with respect to the atomic coordinates, a harmonic vibrational analysis can be performed to yield the frequencies and intensities of the vibrational modes. These predicted spectra can be compared with experimental data to confirm the structure of the molecule and the presence of specific functional groups. For this compound, characteristic vibrational frequencies for the C=O stretch, C=C stretch, and aldehydic C-H stretch can be accurately predicted.
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are another key property that can be calculated using methods like Gauge-Including Atomic Orbitals (GIAO). libretexts.org These calculations provide theoretical chemical shifts that, when compared to experimental spectra, can help assign the signals to specific atoms in the molecule, which is particularly useful for complex structures with many similar protons and carbons.
Table 2: Predicted Spectroscopic Data for an Analogous Unsaturated Aldehyde (Note: This table provides typical predicted values for a long-chain α,β-unsaturated aldehyde, as specific data for this compound is not available.)
| Spectroscopic Property | Predicted Value |
| UV-Vis (λmax, n → π) | ~320 nm |
| UV-Vis (λmax, π → π) | ~220 nm |
| IR Freq. (C=O stretch) | ~1690 cm⁻¹ |
| IR Freq. (C=C stretch) | ~1640 cm⁻¹ |
| ¹H NMR (Aldehydic H) | ~9.5 ppm |
| ¹³C NMR (Carbonyl C) | ~195 ppm |
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum chemical calculations are excellent for studying the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a molecule over time and its interactions with other molecules in a system. nih.govlabinsights.nl MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational changes, binding processes, and bulk properties. springernature.com
As a volatile organic compound, this compound may act as a semiochemical, interacting with olfactory receptors in insects. Molecular dynamics simulations are a powerful tool to investigate how this molecule might bind to a specific receptor protein. dovepress.comnih.gov This process typically involves:
Homology Modeling: If the exact structure of the target olfactory receptor is unknown, a model is built based on the known structure of a similar protein.
Molecular Docking: The most stable conformation of this compound (obtained from DFT calculations) is placed into the binding site of the receptor model in various orientations to predict the most likely binding pose.
MD Simulation: The resulting ligand-receptor complex is placed in a simulated environment (e.g., a water box with ions) and an MD simulation is run. This allows the complex to move and change over time, revealing the stability of the binding pose and the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that hold the ligand in the binding pocket.
These simulations can provide insights into the binding affinity and specificity of this compound for a particular receptor, which is fundamental to understanding its potential biological activity.
The fate and transport of this compound in the environment are influenced by its interactions with surfaces such as soil minerals (e.g., silica (B1680970), clays) and atmospheric aerosols. MD simulations can be used to study the adsorption of this molecule onto such surfaces. acs.orgnih.gov By constructing a model of the surface (e.g., a silica slab) and simulating the behavior of this compound molecules near this surface, one can determine the strength of the adsorption and the preferred orientation of the molecule on the surface. acs.orgarxiv.orgresearchgate.net These simulations can reveal whether the molecule lies flat on the surface or interacts via a specific functional group, such as the polar carbonyl group forming hydrogen bonds with surface silanol (B1196071) groups. This information is valuable for environmental risk assessment.
Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding clinical efficacy)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a particular property. nih.govnih.gov For this compound, QSAR models could be developed to predict non-clinical endpoints such as its potential as an insect repellent, its biodegradability, or its skin sensitization potential. researchgate.net
A QSAR study involves the following steps:
Data Collection: A dataset of molecules with known activity/property values is compiled. This would include this compound and other structurally related aldehydes.
Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the activity. frontiersin.org
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
For aldehydes, QSAR models have been developed to predict properties like skin sensitization, which is often related to their reactivity towards biological macromolecules. researchgate.net A QSAR model for a series of aldehydes including this compound could help in predicting its potential in this regard without the need for extensive animal testing.
Table 3: Common Molecular Descriptors Used in QSAR Modeling of Aldehydes
| Descriptor Class | Example Descriptors | Relevance |
| Constitutional | Molecular Weight, Number of C atoms | Size and bulk properties |
| Topological | Wiener Index, Kier Shape Indices | Molecular shape and branching |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Reactivity, polarity |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity, bioavailability |
Development of Predictive Models for Biological Activity (non-human)
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in predicting the biological activity of molecules and reducing reliance on extensive experimental testing. nih.gov For a compound like this compound, QSAR models can be developed to predict activities such as insect repellency, a known function of some aldehydes.
QSAR Modeling for Insect Repellency:
The discovery of new and effective insect repellents can be accelerated through in silico methods like QSAR. mdpi.comnih.gov These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com For predicting mosquito repellency against species like Aedes aegypti, a large set of molecules with known repellent activity is first compiled. mdpi.commdpi.com Each molecule is then characterized by a set of calculated values known as molecular descriptors. A statistical method, ranging from multiple linear regression to artificial neural networks, is then used to create a model that links these descriptors to the observed repellent activity. mdpi.comnih.govmdpi.com
Key steps and components in developing such a predictive model for a compound like this compound would include:
Descriptor Calculation: A wide range of descriptors would be calculated to numerically represent the molecule's structural and physicochemical properties. These fall into several categories. fao.org
Model Building: Using a training set of diverse aldehydes and other repellents with experimentally determined activity, a statistical algorithm would select the most relevant descriptors and generate a predictive equation.
Validation: The model's predictive power would be rigorously tested using an external set of molecules not used in the model's creation. mdpi.com
While a specific model for this compound has not been published, its structural parameters can be calculated and fed into existing validated QSAR models for repellency to predict its potential efficacy. The presence of the aldehyde group, the carbon chain length, and the methyl branching would all be critical inputs for such a model.
| Descriptor Class | Specific Examples | Relevance to this compound |
|---|---|---|
| Physicochemical | Log P (Octanol-Water Partition Coefficient), Molar Refractivity, Vapor Pressure | Log P is a key descriptor in many repellent QSAR models, influencing skin penetration and interaction with olfactory receptors. mdpi.comiastate.edu The C12 branched structure of this compound suggests a high Log P value. |
| Topological | Wiener Index, Molecular Connectivity Indices | These indices encode information about the size, shape, and degree of branching within the molecule. fao.orgiastate.edu The methyl groups at positions 5 and 9 would significantly influence these values. |
| Quantum Chemical | Total Energy, Mulliken Population Charges | These descriptors relate to the electronic properties of the molecule, which are crucial for receptor-ligand interactions. iastate.edu The polarized carbonyl group and the C=C double bond are key features. |
| Structural Fingerprints | ECFP (Extended-Connectivity Fingerprints), MACCS Keys | These descriptors encode the presence or absence of specific structural fragments, allowing for a detailed comparison with known active and inactive compounds. nih.gov |
Structure-Odor Relationship Analysis
The odor of a molecule is intrinsically linked to its chemical structure. perfumerflavorist.com For aliphatic aldehydes like this compound, key structural features determine the resulting odor profile. These include the carbon chain length, the presence and position of double bonds, and the existence of alkyl branches. Saturated and unsaturated fatty aldehydes are known to exhibit floral, soapy, citrus-like, and waxy odors. nih.gov
Analysis of this compound's Structural Features:
The odor profile of this compound can be dissected by considering its constituent parts in the context of established structure-odor relationships.
Aldehyde Functional Group: The aldehyde group (-CHO) is a primary osmophore (odor-bearing group). Aliphatic aldehydes are famous for their powerful and often diffusive scents, which can be fatty, waxy, and fresh. pellwall.com For instance, Dodecanal (Aldehyde C12) is described as having a characteristic greasy, soapy, and sometimes orange-like scent. hekserij.nlelchemy.com
Carbon Chain Length (C12 Backbone): The molecule is built on a decenal skeleton with two additional methyl groups, making it a C12 aldehyde. The chain length is a critical determinant of odor quality and volatility. Aldehydes in the C8 to C12 range are staples in perfumery, often providing waxy, citrus, and floral notes. perfumerflavorist.com Dodecanal (C12) specifically is known for its powerful fatty note and is long-lasting due to its higher molecular weight. pellwall.com
α,β-Unsaturation (2-enal): The double bond between the second and third carbon atoms makes it an α,β-unsaturated aldehyde. This feature significantly impacts the odor. Unsaturated aldehydes are often described as having fatty, tallow-like, or grassy smells. researchgate.net The unsaturation introduces rigidity and alters the electronic character compared to a saturated aldehyde, often leading to a more pungent and reactive odor profile.
Methyl Branching (Positions 5 and 9): The two methyl groups introduce branching to the carbon chain. Branching generally lowers the boiling point compared to the linear isomer, increasing volatility. From an odor perspective, branching can introduce new facets, sometimes described as green, woody, or camphoraceous, and can modify the main fatty-aldehyde theme. It disrupts the simple linear structure, which can alter how the molecule fits into olfactory receptors, thereby changing the perceived scent.
| Structural Feature of this compound | Likely Contribution to Odor Profile | Reference Compound Example |
|---|---|---|
| Aldehyde Group | Provides the primary powerful, diffusive, waxy, and fresh character. | Dodecanal (Aldehyde C12) has a strong fatty, soapy, citrus-like odor. elchemy.comperfumersworld.comperfumersapprentice.com |
| C12 Skeleton | Contributes to a waxy, floral, and potentially citrusy background with good tenacity. | Dodecanal is a long-lasting base note with waxy-herbaceous and clean-floral character. pellwall.com |
| α,β-Unsaturation | Adds a pungent, fatty, and potentially green or grassy nuance. | Unsaturated aldehydes are often associated with fatty and grassy smells. researchgate.net |
| Methyl Branching (Positions 5 & 9) | Increases volatility and can introduce complex green or woody notes, modifying the primary aldehyde character. | The effect of branching is highly position-dependent but generally alters the primary odor theme. |
Advanced Biotechnological and Material Science Applications Non Clinical
Sustainable Production Methods for Specialty Chemicals
The chemical industry is increasingly shifting towards sustainable and environmentally friendly production methods. For specialty chemicals like 5,9-Dimethyl-2-decenal, this involves a move away from traditional chemical synthesis towards biocatalytic and green chemistry approaches.
Biocatalysis and fermentation offer promising avenues for the sustainable production of aldehydes. These methods often operate under mild conditions, reducing energy consumption and waste generation.
Biocatalytic Routes: The synthesis of α,β-unsaturated aldehydes can be achieved through various enzymatic reactions. While no specific enzyme has been reported for the direct synthesis of this compound, several enzyme classes are employed for the production of structurally similar compounds. These include:
Ene-reductases and Aldehyde Dehydrogenases: These enzymes can be used in cascade reactions.
4-Oxalocrotonate Tautomerase (4-OT): This enzyme and its engineered variants can catalyze C-C bond formations.
Aldolases (e.g., NahE): These enzymes are known to catalyze the condensation of smaller aldehydes and ketones.
Table 1: Potential Biocatalytic Approaches for Unsaturated Aldehyde Synthesis This table is interactive. Click on the headers to sort.
| Enzyme Class | Reaction Type | Potential Precursors for this compound | Key Advantages |
|---|---|---|---|
| Ene-reductases | Asymmetric reduction of C=C bonds | Precursors with additional unsaturation | High stereoselectivity |
| Aldehyde Dehydrogenases | Oxidation of primary alcohols | 5,9-Dimethyl-2-decenol | High specificity |
| 4-Oxalocrotonate Tautomerase | C-C bond formation | Smaller aldehydes and ketones | Novel reaction pathways |
| Aldolases | Aldol (B89426) condensation | Isocaproaldehyde and other short-chain aldehydes | Readily available substrates |
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. For aldehyde synthesis, this includes the use of environmentally benign catalysts and solvents. While specific green synthesis routes for this compound are not documented, general strategies for aldehyde production include:
Oxidation of Alcohols: Utilizing catalysts based on earth-abundant metals and using green oxidants like molecular oxygen or hydrogen peroxide.
Photo-organocatalysis: Employing light and an organic catalyst to drive the reaction, often under mild conditions.
Use of Benign Solvents: Replacing traditional volatile organic solvents with water, supercritical fluids, or ionic liquids.
Development of Ecologically Sound Pest Management Strategies
Volatile organic compounds play a crucial role in plant-insect and plant-pathogen interactions. Many aldehydes have been identified as having repellent or pesticidal properties, making them attractive candidates for the development of eco-friendly pest management solutions.
While there is no specific research on the bio-pesticidal or repellent properties of this compound, studies on structurally related unsaturated aldehydes, such as (E)-2-decenal, have demonstrated nematicidal activity. It is plausible that this compound could exhibit similar biological activities due to the presence of the reactive α,β-unsaturated aldehyde moiety. Further research is needed to evaluate its efficacy against various agricultural pests, including insects, nematodes, and pathogenic fungi.
A significant hurdle in the agricultural use of volatile compounds is their effective delivery and persistence in the environment. Due to their high vapor pressure, they can dissipate quickly, reducing their efficacy. To address this, various formulation and delivery systems are being developed:
Encapsulation: Microencapsulation and nanoencapsulation technologies can protect the volatile compound from degradation and control its release over time.
Slow-Release Formulations: Incorporating the active compound into a matrix, such as a polymer or a porous material, can provide a sustained release into the environment.
Pheromone Traps and Lures: For compounds that act as insect repellents or attractants, specialized traps and lures can be used for targeted application.
Table 2: Formulation Strategies for Volatile Bio-Pesticides This table is interactive. Click on the headers to sort.
| Formulation Type | Mechanism of Action | Advantages | Challenges |
|---|---|---|---|
| Microencapsulation | Controlled release through a semi-permeable shell | Protection from degradation, targeted delivery | Cost of production, potential for premature release |
| Nanoemulsions | Increased bioavailability and surface area | Enhanced efficacy, better stability | Regulatory hurdles, potential for ecotoxicity |
| Solid Matrix Dispenser | Diffusion-controlled release from a solid carrier | Long-lasting effect, easy to handle | Release rate can be affected by environmental factors |
Exploration in Advanced Sensor Technologies
The detection of specific volatile organic compounds is crucial in various fields, including environmental monitoring, food quality control, and medical diagnostics. Aldehydes are often targeted analytes due to their role as pollutants or biomarkers.
The development of chemical sensors for aldehydes typically relies on a chemical reaction between the analyte and a sensing material, which results in a measurable signal, such as a change in color (colorimetric) or fluorescence (fluorometric). While no sensors have been specifically designed for the detection of this compound, the general principles of aldehyde sensing could be applied.
The reactivity of the aldehyde functional group can be exploited for selective detection. For instance, reactions with amines to form imines, or with specific nucleophiles, can lead to a change in the optical or electronic properties of the sensing material. The unique molecular structure of this compound, with its branched alkyl chain, might influence its interaction with a sensor surface, potentially allowing for its selective detection in a complex mixture of other VOCs. Further research in this area could lead to the development of novel sensors for environmental or industrial applications.
Design of Chemo-Sensors for Environmental Monitoring
Currently, there is no specific scientific literature detailing the design or application of chemo-sensors utilizing this compound for environmental monitoring. The development of chemical sensors is an active area of research, often employing materials that exhibit changes in their optical or electrical properties upon interaction with a target analyte. The potential for any given compound to be used in such a sensor would depend on its specific and measurable interactions with environmental contaminants. Without dedicated research, the suitability of this compound for this purpose remains unknown.
Future Research Directions and Interdisciplinary Perspectives
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)
The comprehensive study of 5,9-Dimethyl-2-decenal and its biological significance can be profoundly enhanced through the application of omics technologies. These approaches offer a holistic view of the molecular processes underlying the production and perception of this and related semiochemicals.
Genomics: The genetic foundation for the biosynthesis of this compound is a primary area for future genomic inquiry. While research has elucidated the biosynthetic pathways of similar insect pheromones, such as the fatty acid pathway for 4,8-dimethyldecanal in the red flour beetle, Tribolium castaneum, the specific genes and enzymes responsible for the unique structure of this compound are yet to be fully identified. Future genomic studies could focus on sequencing the genomes of organisms that produce this compound, such as certain leaf miner moths, to identify candidate genes involved in its synthesis. For instance, understanding the genetic makeup of Leucoptera malifoliella, which utilizes 5,9-dimethylated alkanes as pheromones, could provide crucial insights.
Proteomics: Following the identification of candidate genes, proteomics will be instrumental in characterizing the enzymes involved in the biosynthetic pathway of this compound. By analyzing the protein expression profiles of pheromone-producing glands, researchers can identify the specific enzymes responsible for the various steps in its synthesis. This can lead to the in-vitro reconstruction of the biosynthetic pathway, enabling sustainable and scalable production of this compound for agricultural and other applications.
Metabolomics: Metabolomic profiling of pheromone glands can provide a detailed snapshot of the biochemical processes involved in the synthesis and release of this compound. nih.gov By comparing the metabolite profiles of individuals at different life stages or under varying environmental conditions, researchers can gain a deeper understanding of the regulation of pheromone production. nih.gov This approach has been successfully used to identify metabolites associated with pheromone synthesis in other moth species, such as Agriophara rhombata. nih.gov
| Omics Technology | Potential Application for this compound Research |
| Genomics | Identification of genes encoding enzymes in the biosynthetic pathway. |
| Proteomics | Characterization of the function and regulation of biosynthetic enzymes. |
| Metabolomics | Profiling of pheromone glands to understand synthesis and release dynamics. nih.gov |
Advanced Materials Design Incorporating this compound Derivatives
The development of advanced materials for the controlled release of pheromones is a critical area of research for enhancing their efficacy in pest management. While specific research on materials incorporating this compound is not yet prevalent, the principles from related pheromone research can be applied.
Future research could focus on the design and synthesis of novel materials that can encapsulate and release this compound in a controlled and sustained manner. This would be particularly valuable for its potential use as a pest management tool, for example, in mating disruption or mass trapping of agricultural pests like the pear leaf blister moth (Leucoptera malifoliella). cherrytimes.it
Potential advanced materials for this purpose include:
Nanoporous Materials: Materials such as zeolites and metal-organic frameworks (MOFs) offer high surface areas and tunable pore sizes, making them ideal for adsorbing and slowly releasing volatile compounds like this compound.
Biodegradable Polymers: Encapsulating this compound within biodegradable polymer matrices, such as polylactic acid (PLA) or polyhydroxyalkanoates (PHAs), would provide an environmentally friendly and long-lasting release system.
Hydrogels: Stimuli-responsive hydrogels could be designed to release this compound in response to specific environmental cues, such as changes in temperature or humidity, thereby optimizing its release profile to coincide with pest activity.
The synthesis of derivatives of this compound with modified functional groups could also be explored to improve their affinity for specific carrier materials and to fine-tune their release rates.
Cross-Disciplinary Collaborations in Chemical Ecology and Sustainable Chemistry
The effective and sustainable application of this compound necessitates strong collaborations between chemical ecologists and sustainable chemists.
Chemical Ecology: Chemical ecologists are crucial for elucidating the behavioral responses of target and non-target organisms to this compound. Field studies and laboratory bioassays are essential to determine its role as a pheromone or allomone and to understand its interactions with other semiochemicals in the environment. Research on the chemical ecology of Leucoptera malifoliella has identified related compounds like 5,9-dimethylheptadecane and 5,9-dimethyloctadecane as components of its sex pheromone, highlighting the importance of understanding the complete chemical bouquet. researchgate.netnih.gov
Sustainable Chemistry: Sustainable chemistry, or green chemistry, focuses on developing environmentally benign methods for the synthesis and application of chemicals. berkeley.edu Collaborations with sustainable chemists can lead to the development of biocatalytic or fermentation-based production methods for this compound, reducing the reliance on traditional, often more hazardous, chemical syntheses. earlham.ac.ukusda.govunl.eduainia.comresearchgate.net The principles of green chemistry can also guide the design of environmentally friendly formulations and delivery systems for this compound. berkeley.edu
The establishment of collaborative networks, such as the European Network in Chemical Ecology (E-NICHE), can foster the interdisciplinary research needed to translate fundamental discoveries in chemical ecology into sustainable technologies. ub.edue-niche.eu The International Sustainable Chemistry Collaborative Centre (ISC3) also promotes such collaborations to address global challenges through sustainable chemical solutions. isc3.orgsustainablechemistrycatalyst.org
| Discipline | Contribution to this compound Research |
| Chemical Ecology | Elucidating the biological function and behavioral effects of the compound. |
| Sustainable Chemistry | Developing environmentally friendly synthesis and application methods. berkeley.edu |
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing 5,9-Dimethyl-2-decenal?
- Methodological Answer : Synthesis typically involves aldol condensation or oxidation of precursor aldehydes, followed by purification via fractional distillation. Characterization employs spectroscopic techniques:
- NMR (¹H and ¹³C) to confirm structural integrity and stereochemistry.
- GC-MS for purity assessment and identification of byproducts.
- IR spectroscopy to verify functional groups (e.g., aldehyde C=O stretch at ~1720 cm⁻¹).
Ensure experimental protocols include reagent specifications (e.g., manufacturer, purity) and instrument parameters to enable replication .
Q. What analytical techniques are critical for detecting this compound in biological matrices?
- Methodological Answer : Use LC-MS/MS for high sensitivity in complex matrices like liver homogenates. Validate methods with:
- Matrix-matched calibration curves to account for ion suppression.
- Stable isotope-labeled internal standards (e.g., deuterated analogs) for quantification accuracy.
Cross-validate results with HPLC-UV to resolve co-eluting contaminants, especially in studies involving metabolic activation .
Q. How can researchers ensure reproducibility in studies involving this compound?
- Methodological Answer : Adopt standardized protocols for:
- Sample preparation : Document solvent batches, storage conditions, and handling procedures.
- Instrument calibration : Include daily checks using certified reference materials.
- Data reporting : Specify statistical methods (e.g., mean ± SD, n=5) and software (e.g., R, Python) for analysis.
Publish raw data in supplementary appendices for independent verification .
Advanced Research Questions
Q. How can contradictions in cytotoxicity data for this compound across studies be resolved?
- Methodological Answer : Conduct a meta-analysis with the following steps:
- Stratify data by experimental models (e.g., in vitro vs. in vivo) and exposure durations.
- Assess metabolic activation : Compare results from systems with/without microsomal fractions (e.g., S9 mix) to identify bioactivation-dependent effects.
- Statistical reconciliation : Apply mixed-effects models to account for variability in cell lines (e.g., HepG2 vs. primary hepatocytes).
Reference conflicting datasets (e.g., covalent binding vs. noncovalent interactions) and discuss mechanistic hypotheses .
Q. What advanced models elucidate the hepatotoxic mechanisms of this compound?
- Methodological Answer : Utilize:
- Transgenic mouse models (e.g., GST-knockout strains) to probe glutathione-S-transferase (GST)-mediated detoxification pathways.
- 3D liver spheroids for long-term toxicity profiling, integrating transcriptomics (RNA-seq) to identify dysregulated pathways (e.g., oxidative stress, apoptosis).
- Molecular docking simulations to predict binding affinities with cytosolic proteins (e.g., GST isoforms) and validate via surface plasmon resonance (SPR) .
Q. How should researchers address data gaps in the environmental fate of this compound?
- Methodological Answer : Design a tiered approach:
- Phase 1 : Conduct OECD 301 biodegradation tests to assess persistence in aquatic systems.
- Phase 2 : Use QSPR models to predict bioaccumulation potential (log P) and cross-validate with experimental log Kow measurements.
- Phase 3 : Deploy high-resolution mass spectrometry (HRMS) in field samples to detect transformation products (e.g., oxidation metabolites).
Integrate findings with existing regulatory frameworks (e.g., IFRA standards for structurally related aldehydes) .
Methodological Notes
- Data Validation : Always include positive/negative controls in cytotoxicity assays (e.g., N-acetylcysteine for oxidative stress mitigation) .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal reporting and obtain ethics committee approval .
- Open Science : Share spectra, raw toxicity data, and code repositories in public databases (e.g., Zenodo) to enhance transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
